molecular formula C14H14N2O4 B4884278 2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B4884278
M. Wt: 274.27 g/mol
InChI Key: LKICUDFVTNUZQZ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is an organic compound that belongs to the class of nitrobenzenes These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group

Preparation Methods

The synthesis of 2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h3-5,8,11-12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKICUDFVTNUZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
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2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
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2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
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2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 6
2-(3-Nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

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